Casoxin
CAS No.: 105128-96-9
VCID: VC0010318
Molecular Formula: C36H51N9O11
Molecular Weight: 785.8 g/mol
* For research use only. Not for human or veterinary use.
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Description | Casoxins are a group of bioactive peptides derived from casein, a protein found in milk . These peptides are generated through the breakdown of casein by enzymes . Research indicates that casoxins possess various biological activities, most notably as opioid antagonists . Opioid antagonists block the effects of opioids, which are substances that bind to opioid receptors in the brain and body, producing pain relief and other effects . Different casoxins have been identified, including casoxin A, B, C, and D, each exhibiting unique properties and activities . Casoxin A, derived from κ-casein, has the amino acid sequence Tyr-Pro-Ser-Tyr-Gly-Leu-Asn and demonstrates opioid antagonist activity . Casoxin B, found in both bovine and human κ-casein, also acts as an opioid antagonist . Casoxin C (Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg) was isolated from tryptic digests of bovine κ-casein and identified as an anti-opioid peptide . It also contracts ileal strips and has affinity for C3a receptors, displaying phagocyte-stimulating activities . Casoxin D, a peptide compound with the sequence Tyr-Val-Pro-Phe-Pro-Pro-Phe-OH, is suggested for use as a therapeutic agent for prophylaxis . Another similar compound is MZOFCQQQCNRIBI-VMXHOPILSA-N, which is a chemical compound . Additionally, ZRKFYGHZFMAOKI-QMGMOQQFSA-N is related to tgfbeta . Bioactive peptides like casoxins are of interest due to their potential health benefits and have been studied for their various biological activities . |
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CAS No. | 105128-96-9 |
Product Name | Casoxin |
Molecular Formula | C36H51N9O11 |
Molecular Weight | 785.8 g/mol |
IUPAC Name | methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |
Standard InChIKey | RMHFWWLFHGLGEA-AQRCPPRCSA-N |
SMILES | COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
PubChem Compound | 10395470 |
Last Modified | Jul 17 2023 |
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